molecular formula C6H15KSi B14612682 Triethylsilyl potassium CAS No. 57246-22-7

Triethylsilyl potassium

Cat. No.: B14612682
CAS No.: 57246-22-7
M. Wt: 154.37 g/mol
InChI Key: CLQYOQOBOGBMPB-UHFFFAOYSA-N
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Description

Triethylsilyl potassium is an organosilicon compound that features a triethylsilyl group bonded to a potassium atom. This compound is known for its utility in organic synthesis, particularly as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsilyl potassium can be synthesized through the reaction of triethylsilane with potassium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Preparation of Triethylsilane: Triethylsilane is prepared by the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride.

    Formation of this compound: Triethylsilane is then reacted with potassium metal in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction proceeds as follows[ \text{Et}_3\text{SiH} + \text{K} \rightarrow \text{Et}_3\text{SiK} + \frac{1}{2}\text{H}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl potassium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Deprotonation Reactions: As a strong base, it can deprotonate weak acids, such as alcohols and amines, to form corresponding anions.

    Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form silyl-protected alcohols.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

    Reagents: Common reagents include halides, carbonyl compounds, and weak acids.

    Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.

Major Products

    Silyl Ethers: Formed from the reaction with alcohols.

    Silyl Amines: Formed from the reaction with amines.

    Silyl Enol Ethers: Formed from the reaction with carbonyl compounds.

Scientific Research Applications

Triethylsilyl potassium has a wide range of applications in scientific research:

    Organic Synthesis: Used as a strong base and nucleophile in various organic transformations.

    Protecting Group Chemistry: The triethylsilyl group can be used to protect functional groups, such as alcohols and amines, during multi-step synthesis.

    Catalysis: Acts as a catalyst or catalyst precursor in certain reactions.

    Material Science: Used in the synthesis of organosilicon polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of triethylsilyl potassium involves its role as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound. The potassium ion acts as a counterion, stabilizing the negative charge on the nucleophilic center. The compound can deprotonate weak acids, form silyl-protected intermediates, and participate in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Potassium: Similar in structure but with methyl groups instead of ethyl groups.

    Triisopropylsilyl Potassium: Features isopropyl groups, providing even greater steric bulk.

    Triethylsilyl Sodium: Similar but with sodium as the counterion instead of potassium.

Uniqueness

Triethylsilyl potassium is unique due to the balance of steric bulk provided by the triethylsilyl group and the reactivity imparted by the potassium ion. This combination makes it particularly useful in selective organic transformations and protecting group chemistry.

Properties

CAS No.

57246-22-7

Molecular Formula

C6H15KSi

Molecular Weight

154.37 g/mol

IUPAC Name

potassium;triethylsilanide

InChI

InChI=1S/C6H15Si.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

CLQYOQOBOGBMPB-UHFFFAOYSA-N

Canonical SMILES

CC[Si-](CC)CC.[K+]

Origin of Product

United States

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